molecular formula C11H14ClN3O B2860942 N-(4-chlorophenyl)piperazine-1-carboxamide CAS No. 923242-63-1

N-(4-chlorophenyl)piperazine-1-carboxamide

Cat. No. B2860942
CAS RN: 923242-63-1
M. Wt: 239.7
InChI Key: NEMZGGVOBLEPTO-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)piperazine-1-carboxamide is a chemical compound with the molecular formula C11H14ClN3O and a molecular weight of 239.7 . It is a solid substance and is typically stored in a dark, dry place at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14ClN3O/c12-9-1-3-10(4-2-9)14-11(16)15-7-5-13-6-8-15/h1-4,13H,5-8H2,(H,14,16) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

This compound is a solid substance . It is typically stored in a dark, dry place at room temperature .

Scientific Research Applications

  • Antimicrobial Activity N-(4-chlorophenyl)piperazine-1-carboxamide has been investigated for its antimicrobial properties. Patil et al. (2021) synthesized a series of piperazine derivatives and evaluated their antimicrobial activity. One compound, specifically N-{[(3-chlorophenyl)]-4-(dibenzo[b,f][1,4]thiazepin-11-yl)}piperazine-1-carboxamide, demonstrated superior antimicrobial activity against A. baumannii, highlighting the potential of these derivatives in developing potent antimicrobials (Patil et al., 2021).

  • Synthesis and Structural Analysis The compound has been a focus in studies related to synthesis and structural characterization. Lv et al. (2013) conducted a study where they synthesized novel pyrazole carboxamide derivatives containing a piperazine moiety and confirmed their structure using X-ray crystal analysis (Lv et al., 2013).

  • Development of Rho Kinase Inhibitors Wei et al. (2016) established a scalable and facile process for synthesizing N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a novel Rho kinase inhibitor being investigated for the treatment of central nervous system disorders. This study contributes to the development of potential therapeutic agents (Wei et al., 2016).

  • CCR2 Antagonists Discovery A novel N-aryl piperazine-1-carboxamide series was discovered as human CCR2 chemokine receptor antagonists by Cumming et al. (2012). This research aids in understanding the pharmacological properties of these compounds and their potential therapeutic applications (Cumming et al., 2012).

  • Antitumor Activity Yurttaş et al. (2014) synthesized 1,2,4-triazine derivatives bearing piperazine amide moiety and investigated their anticancer activities. Some derivatives showed promising antiproliferative effects against breast cancer cells, highlighting the potential of these compounds in cancer therapy (Yurttaş et al., 2014).

  • Skeletal Muscle Sodium Channel Blockers Research by Catalano et al. (2008) on tocainide analogues, including 4-benzyl-N-(2,6-dimethylphenyl)piperazine-2-carboxamide, revealed their potency as skeletal muscle sodium channel blockers. This research contributes to the development of antimyotonic agents (Catalano et al., 2008).

  • Dopamine D3 Receptor Ligands Leopoldo et al. (2002) conducted a study on N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides, identifying several high-affinity D3 ligands with significant selectivity. This research is valuable in the development of potential treatments for neurological disorders (Leopoldo et al., 2002).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

N-(4-chlorophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O/c12-9-1-3-10(4-2-9)14-11(16)15-7-5-13-6-8-15/h1-4,13H,5-8H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEMZGGVOBLEPTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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